Product packaging for 4-Methyl-2-oxopentanoic acid-13C sodium(Cat. No.:CAS No. 93523-70-7)

4-Methyl-2-oxopentanoic acid-13C sodium

Cat. No.: B1612986
CAS No.: 93523-70-7
M. Wt: 153.12 g/mol
InChI Key: IXFAZKRLPPMQEO-NWZHYJCUSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Stable Isotope Research Tool

Stable isotopes, such as Carbon-13, are naturally occurring, non-radioactive variants of elements. In research, compounds are "labeled" by replacing one or more of their standard atoms with a stable isotope. This labeling does not alter the biochemical properties of the molecule, allowing it to behave identically to its unlabeled counterpart within a biological system. nih.gov The key advantage of using stable isotopes lies in their detectability. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can differentiate between the labeled and unlabeled forms of a compound, enabling researchers to track the metabolic fate of the labeled molecule. nih.govnih.gov

Sodium;4-methyl-2-oxo(113C)pentanoate serves as an exemplary stable isotope research tool. By introducing this labeled compound into a biological system, scientists can follow the intricate pathways of branched-chain amino acid metabolism. nih.gov The use of ¹³C-labeled compounds is superior to proton (¹H) MRS in many aspects, offering a larger chemical shift range for better resolution of metabolites and providing specific information about the identity and structure of biologically important compounds. nih.gov This ability to trace metabolic fluxes provides a dynamic map of cellular activity, a significant leap from the static snapshot offered by measuring only metabolite concentrations. eurisotop.com

A particularly innovative application is the use of hyperpolarized [1-¹³C]KIC (α-keto[1-¹³C]isocaproate) in magnetic resonance spectroscopy (MRS). nih.gov Hyperpolarization dramatically increases the signal of the ¹³C-labeled compound, allowing for real-time, non-invasive imaging of metabolic processes in vivo. nih.gov This technique has shown promise in profiling branched-chain amino acid metabolism in tumors, offering a discriminative marker for specific enzymatic activity. nih.gov

Significance as a Key Metabolic Intermediate in Biochemical Investigations

Sodium;4-methyl-2-oxo(113C)pentanoate is the isotopically labeled sodium salt of α-ketoisocaproate (α-KIC), a critical intermediate in the metabolic pathway of leucine (B10760876). wikipedia.org Leucine is an essential branched-chain amino acid (BCAA) vital for protein synthesis and other physiological functions. wikipedia.org The breakdown of leucine generates α-KIC through the action of branched-chain amino acid aminotransferase. wikipedia.org

The study of α-KIC metabolism is crucial for understanding various physiological and pathological conditions. For instance, elevated levels of branched-chain keto acids, including α-KIC, are a hallmark of Maple Syrup Urine Disease (MSUD), a genetic disorder resulting from a deficiency in the branched-chain alpha-keto acid dehydrogenase complex. rupahealth.com

Research utilizing ¹³C-labeled α-KIC has provided profound insights into cellular metabolism. For example, studies in astrocytes, a type of brain cell, have shown that the presence of α-KIC significantly influences the metabolic fate of glutamate (B1630785). nih.gov In the presence of α-KIC, less glutamate is converted to glutamine, and more is metabolized through the tricarboxylic acid (TCA) cycle. nih.gov Furthermore, α-KIC alters the production of other metabolites like lactate (B86563) and aspartate, which can impact cellular energy metabolism. nih.gov These findings highlight the intricate and interconnected nature of metabolic pathways and demonstrate the power of stable isotope tracers in elucidating these connections.

PropertyValue
IUPAC Namesodium;4-methyl-2-oxo(1¹³C)pentanoate
Molecular FormulaC₆H₉NaO₃
Molecular Weight153.12 g/mol
CAS Number93523-70-7

Data sourced from PubChem. nih.gov

Historical and Current Academic Research Perspectives

The use of stable isotopes in metabolic research has a rich history, evolving from early tracer experiments to the sophisticated techniques employed today. Initially, radioactive isotopes were the primary tools for tracing metabolic pathways. However, the safety concerns associated with radioactivity limited their application, particularly in human studies. The development of sensitive analytical techniques like NMR and MS paved the way for the widespread use of stable isotopes, offering a safer and equally powerful alternative.

Historically, research involving α-ketoisocaproate focused on its role in amino acid metabolism and its association with metabolic disorders like MSUD. rupahealth.com The advent of ¹³C-labeling enabled more detailed investigations into the kinetics and regulation of these pathways.

Current research continues to build on this foundation, with a growing emphasis on dynamic metabolic analysis and its application in clinical settings. The use of hyperpolarized ¹³C-labeled compounds like α-keto[1-¹³C]isocaproate represents a frontier in this field, enabling non-invasive, real-time imaging of metabolic activity in living organisms. nih.gov This has significant implications for cancer research, allowing for the non-invasive profiling of tumor metabolism and potentially guiding personalized therapies. nih.gov

Furthermore, stable isotope-labeled compounds are integral to the field of metabolomics, which aims to comprehensively study the complete set of small-molecule metabolites in a biological system. nih.gov By using tracers like Sodium;4-methyl-2-oxo(113C)pentanoate, researchers can move beyond static measurements to understand the dynamic fluxes that govern cellular function. eurisotop.com This approach is being applied to a wide range of research areas, including neuroscience, oncology, and the study of metabolic diseases. nih.govnih.gov

Detailed Research Findings

Recent studies have further illuminated the utility of isotopically labeled α-ketoisocaproate in understanding complex biological systems.

A study investigating the metabolism of glutamate in astrocytes utilized [U-¹³C]glutamate in the presence of α-KIC. The results, analyzed by ¹³C NMR, revealed a significant shift in glutamate metabolism.

ConditionGlutamate to Glutamine ConversionGlutamate through TCA CycleAspartate Formation from GlutamateLactate Formation from Glutamate
Control Astrocytes64.1%Remainder8.0%17.2%
Astrocytes with α-KICDecreasedIncreasedNot Detectable34.8%

Data adapted from a study on glutamate metabolism in astrocytes. nih.gov

These findings demonstrate that α-KIC profoundly influences astrocyte metabolism, potentially impacting neurotransmitter cycling and energy homeostasis in the brain. nih.gov The decrease in aspartate formation, for instance, may impair the malate-aspartate shuttle, a key mechanism for transferring reducing equivalents into the mitochondria. nih.gov

In the field of oncology, the use of hyperpolarized [1-¹³C]KIC has been shown to be a sensitive method for assaying the in vivo activity of branched-chain amino acid transferase (BCAT). nih.gov This is particularly relevant as altered BCAA metabolism has been implicated in the progression of certain cancers. The ability to non-invasively monitor BCAT activity could provide a valuable biomarker for tumor characterization and response to therapy. nih.gov

Role in L-Leucine Catabolism and Anabolism

The primary metabolic relevance of 4-methyl-2-oxopentanoate (B1228126) is its direct involvement in the breakdown (catabolism) and synthesis (anabolism) of L-leucine.

The initial step in the catabolism of L-leucine is a reversible transamination reaction catalyzed by the enzyme branched-chain amino acid aminotransferase (BCAT). oup.comresearchgate.net This enzyme transfers the amino group from L-leucine to α-ketoglutarate, yielding 4-methyl-2-oxopentanoate and glutamate. researchgate.net This reaction is bidirectional, meaning BCAT can also catalyze the formation of L-leucine from 4-methyl-2-oxopentanoate, which is a crucial step in L-leucine anabolism. nih.govresearchgate.net

In mammals, two isoforms of BCAT exist: a cytosolic form (BCATc or BCAT1) and a mitochondrial form (BCATm or BCAT2). nih.govnih.gov BCATm is widely expressed in most tissues, whereas BCATc expression is more restricted, notably to the nervous system. nih.gov This enzymatic step is a key interface between the synthesis and degradation pathways of branched-chain amino acids. oup.com

Following its formation, 4-methyl-2-oxopentanoate undergoes an irreversible oxidative decarboxylation, a critical and rate-limiting step in L-leucine catabolism. rupahealth.com This reaction is catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC). wikipedia.org The BCKDC converts 4-methyl-2-oxopentanoate into isovaleryl-CoA, releasing carbon dioxide. wikipedia.org The BCKDC is a multi-enzyme complex, structurally and functionally related to the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes. wikipedia.orgwesleyan.edu

The activity of the BCKDC is tightly regulated. A key mechanism of control is through a phosphorylation/dephosphorylation cycle. doi.orgnih.gov A specific kinase, BCKD kinase, phosphorylates and inactivates the complex, while a phosphatase dephosphorylates and activates it. nih.gov The α-keto acid itself, 4-methyl-2-oxopentanoate (derived from leucine), is a potent inhibitor of the kinase, thus promoting the active state of the BCKDC. nih.gov This regulation is vital for conserving branched-chain amino acids for protein synthesis when they are scarce and allowing for their catabolism when in excess. nih.gov A deficiency in the BCKDC complex leads to a buildup of branched-chain amino acids and their corresponding α-keto acids, resulting in the metabolic disorder known as maple syrup urine disease. medchemexpress.comrupahealth.com

The product of the BCKDC reaction, isovaleryl-CoA, is a key metabolic intermediate. wikipedia.org It is further metabolized in the mitochondria through a series of enzymatic reactions. Isovaleryl-CoA dehydrogenase, a flavoprotein, converts isovaleryl-CoA to 3-methylcrotonyl-CoA. wikipedia.orgresearchgate.net Subsequent steps involving carboxylation, hydration, and cleavage ultimately yield two key products: acetyl-CoA and acetoacetate. wikipedia.org

These end products have significant metabolic fates. Acetyl-CoA can enter the citric acid cycle (Krebs cycle) for complete oxidation to generate ATP, or it can serve as a primary building block for the synthesis of other molecules, including cholesterol. wikipedia.orglibretexts.org The pathway for cholesterol biosynthesis begins with the condensation of acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonate in a rate-limiting step catalyzed by HMG-CoA reductase. libretexts.org Therefore, carbon atoms from L-leucine, via 4-methyl-2-oxopentanoate, can be incorporated into newly synthesized cholesterol. rupahealth.com

Key Enzymes in L-Leucine Catabolism
EnzymeSubstrateProductMetabolic Role
Branched-Chain Amino Acid Aminotransferase (BCAT)L-Leucine4-Methyl-2-oxopentanoateReversible transamination; initiates BCAA catabolism and final step of anabolism. oup.comresearchgate.net
α-Ketoisocaproic Acid Dehydrogenase Complex (BCKDC)4-Methyl-2-oxopentanoateIsovaleryl-CoAIrreversible, rate-limiting step in L-leucine catabolism. wikipedia.org
Isovaleryl-CoA Dehydrogenase (IVD)Isovaleryl-CoA3-Methylcrotonyl-CoAThird step in the leucine degradation pathway. wikipedia.orgtaylorandfrancis.com

Involvement in Ketone Body Formation and Utilization

The catabolism of 4-methyl-2-oxopentanoate is ketogenic, meaning it leads to the production of ketone bodies. rupahealth.com As mentioned, the breakdown of isovaleryl-CoA yields both acetyl-CoA and acetoacetate. wikipedia.org Acetoacetate is one of the three primary ketone bodies, along with β-hydroxybutyrate and acetone. wikipedia.org

During periods of fasting, prolonged exercise, or on a low-carbohydrate diet, the liver increases the production of ketone bodies from fatty acids and certain amino acids. wikipedia.org The acetyl-CoA derived from 4-methyl-2-oxopentanoate can also be shunted towards ketogenesis in the liver. Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which is a precursor for HMG-CoA and subsequently acetoacetate. youtube.commdpi.com These ketone bodies are then released into the bloodstream and can be used by extrahepatic tissues, such as the brain, heart, and skeletal muscle, as an alternative energy source when glucose is limited. wikipedia.org Studies have shown that 4-methyl-2-oxopentanoate markedly stimulates ketone-body formation. nih.gov

Intermediacy in Broader Biosynthetic Pathways

Beyond its role in leucine metabolism and ketogenesis, 4-methyl-2-oxopentanoate serves as a precursor for other essential biosynthetic processes.

4-Methyl-2-oxopentanoate is a direct contributor to both protein and lipid synthesis. Its role in protein synthesis is primarily through its reversible conversion to L-leucine, an essential amino acid required for building proteins. nih.govresearchgate.net Furthermore, 4-methyl-2-oxopentanoate can act as a nutrient signal, stimulating skeletal muscle protein synthesis. medchemexpress.com

Its contribution to lipid synthesis is mediated by its breakdown product, acetyl-CoA. Acetyl-CoA is the fundamental two-carbon unit for fatty acid synthesis. In vitro studies have demonstrated that 4-methyl-2-oxopentanoate can promote lipid accumulation in preadipocytes. medchemexpress.com This effect is associated with an increased expression of lipogenic proteins.

Metabolic Fates of 4-Methyl-2-oxopentanoate Derivatives
DerivativePrecursorKey Metabolic Fates
L-Leucine4-Methyl-2-oxopentanoateProtein Synthesis. nih.gov
Acetyl-CoAIsovaleryl-CoACitric Acid Cycle (Energy), Cholesterol Synthesis, Fatty Acid Synthesis, Ketone Body Synthesis. wikipedia.orglibretexts.org
AcetoacetateIsovaleryl-CoAKetone Body (Energy for extrahepatic tissues). wikipedia.orgwikipedia.org

An in-depth examination of Sodium;4-methyl-2-oxo(113C)pentanoate, a labeled variant of α-ketoisocaproate, reveals its intricate connections within central metabolic networks. As an intermediate in the catabolism of the essential amino acid leucine, its metabolic fate is intertwined with key cellular processes, including energy metabolism and amino acid homeostasis. wikipedia.orgrupahealth.com This article explores the specific interactions of 4-methyl-2-oxopentanoate with other pivotal metabolic substrates and pathways, focusing on its influence on pyruvate transport and its relationship with glutamate dehydrogenase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NaO3 B1612986 4-Methyl-2-oxopentanoic acid-13C sodium CAS No. 93523-70-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;4-methyl-2-oxo(113C)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/q;+1/p-1/i6+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFAZKRLPPMQEO-NWZHYJCUSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=O)[13C](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40635678
Record name Sodium 4-methyl-2-oxo(1-~13~C)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93523-70-7
Record name Sodium 4-methyl-2-oxo(1-~13~C)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40635678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Research Methodologies for Investigating Isotopically Labeled 4 Methyl 2 Oxopentanoate Sodium Salt

Isotopic Labeling Strategies in Tracer Studies

Isotopic labeling is a powerful technique that involves the replacement of an atom in a molecule with its isotope. This substitution creates a "tagged" version of the molecule that can be tracked as it is metabolized. Different isotopes are chosen based on the specific metabolic questions being addressed.

Carbon-13 (13C) Labeling for Metabolic Flux Analysis and Breath Tests

Carbon-13 (¹³C) is a non-radioactive, stable isotope of carbon that is a cornerstone of modern metabolic research. When sodium 4-methyl-2-oxopentanoate (B1228126) is labeled with ¹³C, typically at the C1 position ([1-¹³C]KIC), it becomes a powerful tracer for quantifying the activity of metabolic pathways, a field known as metabolic flux analysis (MFA). nih.govnih.gov The fundamental principle of ¹³C-MFA is to introduce a ¹³C-labeled substrate into a biological system and then measure the distribution of the ¹³C label in downstream metabolites. nih.govvanderbilt.edu This information, combined with a stoichiometric model of the metabolic network, allows for the calculation of intracellular reaction rates, or fluxes. vanderbilt.eduresearchgate.net For instance, ¹³C-MFA can elucidate the flux through central carbon metabolism, identifying bottlenecks or rerouting of pathways in various physiological or disease states. nih.govvanderbilt.edu

One of the most prominent applications of ¹³C-labeled KIC is in breath tests, which provide a non-invasive window into mitochondrial function. researchgate.netnih.gov The ¹³C-ketoisocaproate (¹³C-KICA) breath test is used to assess the mitochondrial capacity for oxidation. researchgate.net After administration of [1-¹³C]KIC, the labeled carbon is released as ¹³CO₂ through decarboxylation, a key step in its metabolism that occurs almost exclusively in liver mitochondria. europeanreview.org This ¹³CO₂ is then exhaled in the breath, where its enrichment can be measured over time using isotope ratio mass spectrometry. nih.goveuropeanreview.org The rate and cumulative amount of exhaled ¹³CO₂ provide a dynamic measure of mitochondrial function. researchgate.netnih.gov This test has been applied in clinical studies of various liver diseases, including non-alcoholic fatty liver disease (NAFLD), cirrhosis, and to assess the impact of alcohol on mitochondrial function. researchgate.neteuropeanreview.org Studies have shown that the cumulative ¹³C recovery over a 60 to 120-minute period is a highly reproducible parameter for this test. nih.govnih.gov

Table 1: Key Parameters in ¹³C-KICA Breath Test Reproducibility Studies

Parameter Description Reproducibility Reference
Cumulative ¹³C-dose enrichment over 60 min The total amount of ¹³C exhaled in the first hour. Within-subject variability of 12%. nih.gov
Cumulative ¹³C recovery (0-90 and 0-120 min) The total amount of ¹³C recovered over 90 or 120 minutes. Best reproducibility among tested parameters. nih.gov
D(max) The maximum momentary ¹³C recovery. Fairly good reproducibility. nih.gov

Tritium (3H) Labeling for Tracing Metabolic Fates

Tritium (³H), a radioactive isotope of hydrogen, is another valuable tool for tracing the metabolic fate of 4-methyl-2-oxopentanoate. Due to its radioactivity, it can be detected with high sensitivity, allowing researchers to follow the distribution of the labeled molecule into various metabolic products.

A classic study investigating the metabolism of 4-methyl-2-oxopentanoate in rat pancreatic islets utilized both ³H- and ¹⁴C-labeled substrates. nih.gov This dual-labeling approach provided comprehensive insights into how the keto acid is processed. The research revealed that tritiated 4-methyl-2-oxopentanoate was incorporated into several key molecules, including water, acetoacetate, and the amino acid L-leucine. nih.gov A smaller fraction of the label was also found in islet proteins and lipids. nih.gov The formation of tritiated water is indicative of the compound's entry into oxidative pathways. These findings demonstrated that the catabolic pathway for this keto acid in pancreatic islets is consistent with that observed in other tissues and that its amination to leucine (B10760876) is a significant metabolic route. nih.gov

Deuterium (B1214612) (D) Labeling for Methyl Group Probes in Biomolecular NMR

Deuterium (D or ²H), a stable isotope of hydrogen, plays a crucial role in advanced nuclear magnetic resonance (NMR) spectroscopy studies of large biomolecules like proteins. nih.gov The strategic introduction of deuterium into a protein, while selectively retaining protons (¹H) at specific sites, is a key technique for simplifying complex NMR spectra and improving signal quality. nih.govunl.pt

In this context, deuterium-labeled precursors are used during protein expression to create a perdeuterated protein background. nih.gov Subsequently, selectively protonated and ¹³C-labeled methyl groups can be introduced. While 4-methyl-2-oxopentanoate itself is not directly used for this, related labeled α-keto acids serve as robust biosynthetic precursors for introducing ¹³C-labeled methyl groups into the side chains of isoleucine, leucine, and valine residues in proteins. unl.pt This specific labeling of methyl groups in an otherwise deuterated environment provides highly sensitive probes for studying protein structure, dynamics, and interactions, as the methyl groups have favorable relaxation properties even in very large molecules. nih.govunl.pt This "methyl-TROSY" effect has been instrumental in extending the size limits of proteins that can be studied by solution NMR. nih.gov

Advanced Analytical Techniques in Metabolic Research

To analyze the outcomes of isotopic labeling studies, researchers rely on a suite of sophisticated analytical techniques capable of separating, identifying, and quantifying metabolites and their isotopic variants.

Chromatographic Separation Methods (e.g., HPLC, GLC) for Metabolite Profiling

Chromatography is an indispensable tool for separating complex mixtures of metabolites from biological samples. High-Performance Liquid Chromatography (HPLC) and Gas-Liquid Chromatography (GLC), often simply called Gas Chromatography (GC), are two of the most widely used methods.

HPLC is particularly effective for separating non-volatile and thermally unstable compounds like keto acids. A reliable method for the determination of branched-chain keto acids (BCKAs), including α-ketoisocaproate, in serum and muscle has been developed using HPLC coupled with mass spectrometry. nih.govresearchgate.net In one such method, samples were separated on a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile, achieving separation within 10 minutes. nih.govresearchgate.net This demonstrates the speed and efficiency of modern HPLC methods for metabolite profiling.

GLC, or GC, is another powerful technique, especially when coupled with mass spectrometry (GC-MS). It is used for the simultaneous analysis of plasma α-ketoisocaproic acid and leucine. nih.govsigmaaldrich.com For this analysis, the compounds must first be derivatized to make them volatile. nih.gov This process involves protecting the keto groups with methoxyamine and then performing tert-butyldimethylsilylation. nih.gov The derivatized compounds can then be separated and quantified, with a single analysis taking only 7-9 minutes, making the method suitable for high-throughput studies on amino acid metabolism. nih.gov

Table 2: Comparison of Chromatographic Methods for 4-Methyl-2-oxopentanoate Analysis

Technique Sample Type Key Methodological Feature Analysis Time Reference
HPLC-Q-TOF/MS Serum, Muscle Methanol extraction, Eclipse Plus C18 column. < 10 min nih.govresearchgate.net

Spectroscopic Characterization Techniques (e.g., NMR, MS/MS) for Structural Elucidation and Quantification

Spectroscopic techniques are essential for both identifying the chemical structure of metabolites and quantifying their abundance, including their different isotopic forms (isotopomers).

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. ethernet.edu.et Both one-dimensional (1D) and two-dimensional (2D) NMR spectra are used to characterize 4-methyl-2-oxovaleric acid. nih.gov For example, ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) NMR experiments can show the connectivity between specific protons and carbons, confirming the molecular structure. nih.gov As mentioned previously, NMR is also a primary tool for analyzing the results of deuterium and ¹³C labeling in studies of protein structure and dynamics. nih.gov

Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is a highly sensitive and specific technique for both structural elucidation and quantification. When coupled with a chromatographic separation method (like LC-MS/MS or GC-MS), it is a powerhouse in metabolic research. nih.gov In MS, molecules are ionized, and their mass-to-charge ratio (m/z) is measured. In MS/MS, a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed, providing a structural fingerprint of the molecule. researchgate.net This technique is used to quantify α-ketoisocaproate and other keto acids in biological samples with high accuracy. nih.govresearchgate.net For instance, in HPLC-Quadrupole Time-of-Flight (Q-TOF)/MS analysis, the precursor ion for α-ketoisocaproate (KIC) is identified, and its fragmentation pattern in the MS/MS spectrum is used for definitive identification and quantification. researchgate.net This approach allows for very low limits of quantitation, in the range of 0.06 to 0.23 µmol/L in serum. nih.govresearchgate.net

Table 3: Spectroscopic Data for 4-Methyl-2-oxopentanoate (α-Ketoisocaproic Acid)

Technique Parameter Observed Value/Data Reference
¹H-¹³C HSQC NMR Chemical Shifts (F2:F1) 2.09:26.67, 2.60:50.82, 0.93:24.44 nih.gov
GC-EI-TOF MS Top 5 Peaks (m/z) 89.0, 99.0 nih.gov

Radiometric Assays for Carbon Dioxide and Specific Metabolite Production

Radiometric assays are pivotal in tracing the metabolic pathway of isotopically labeled compounds. When Sodium;4-methyl-2-oxo(1¹³C)pentanoate is metabolized, the ¹³C label can be incorporated into various downstream metabolites, including carbon dioxide (CO₂). The measurement of ¹³CO₂ production provides a direct assessment of the oxidative decarboxylation of the parent compound.

Studies have demonstrated that the infusion of ¹³C-labeled bicarbonate can be used to measure CO₂ production rates (VCO₂). nih.gov In such experiments, after a primed, continuous intravenous infusion of NaH¹³CO₃, the ¹³C enrichment in expired breath is measured using techniques like gas chromatography-isotope ratio mass spectrometry. nih.gov This allows researchers to calculate the rate of appearance of CO₂, which, after correction for the recovery of the labeled CO₂, provides an accurate measure of total CO₂ production. nih.gov This principle is applied to studies using ¹³C-labeled substrates like 4-methyl-2-oxopentanoate to quantify their oxidation. For instance, the appearance of ¹³C in bicarbonate following administration of hyperpolarized [1-¹³C]pyruvate is a key indicator of pyruvate (B1213749) dehydrogenase activity and oxidative metabolism. nih.govnih.gov Similarly, tracing the ¹³C label from [1-¹³C]4-methyl-2-oxopentanoate to ¹³CO₂ would quantify its entry and oxidation within the tricarboxylic acid (TCA) cycle.

Beyond CO₂, these assays can identify and quantify other specific metabolites. Using techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry, researchers can track the ¹³C label's transfer from 4-methyl-2-oxopentanoate to other molecules, such as leucine. nih.govnih.gov This provides detailed insights into specific enzyme activities, like that of branched-chain aminotransferases (BCATs). nih.gov

In Vitro Experimental Models in Biochemical Research

In vitro models are essential for studying the metabolism of Sodium;4-methyl-2-oxo(1¹³C)pentanoate at the tissue and cellular level, free from the systemic complexities of a whole organism.

Isolated Organ and Tissue Preparations (e.g., Pancreatic Islets, Cerebral Cortex)

Isolated organ and tissue preparations allow for the investigation of metabolic processes in a controlled environment.

Pancreatic Islets: The study of isolated pancreatic islets is crucial for diabetes research. nih.gov Islets from both animal models and human donors are used to investigate insulin (B600854) secretion mechanisms. nih.govnih.gov In this context, α-ketoisocaproate (KIC), the non-salt form of the compound, is known to be a potent insulin secretagogue. nih.gov Studies using islets from different mouse strains, such as the diabetes-susceptible BTBR mouse, have shown that KIC elicits a dramatic insulin secretory response. nih.gov Research suggests that the transamination of KIC to leucine, and the subsequent production of α-ketoglutarate, is a requisite step in stimulating insulin secretion. nih.gov Using ¹³C-labeled KIC in such preparations would allow for precise tracing of its metabolic fate and its direct contribution to the signaling pathways that trigger insulin release. For instance, tracing ¹³C into glutamate (B1630785) and subsequently α-ketoglutarate could confirm the proposed mechanism of action. nih.gov

Cerebral Cortex: Slices of the cerebral cortex can be used to study brain-specific metabolism. Research has shown that KIC profoundly influences the metabolic disposition of glutamate in primary cultures of cerebral cortical astrocytes. nih.gov In the presence of KIC, the conversion of [U-¹³C]glutamate to aspartate is inhibited, and the production of lactate (B86563) is altered. nih.gov This suggests that high levels of KIC, as seen in conditions like Maple Syrup Urine Disease, can impair the malate-aspartate shuttle, compromising energy metabolism in astrocytes. nih.gov Using [1-¹³C]KIC in isolated cerebral cortex preparations allows for direct investigation of its uptake and conversion to other metabolites like leucine within specific brain regions. nih.gov

Cell Culture Systems for Investigating Cellular Metabolism

Cell culture systems offer a homogenous and highly controlled environment to dissect cellular metabolic pathways.

Various cell lines are employed to study the effects of 4-methyl-2-oxopentanoate. In HT-22 mouse hippocampal neuronal cells, KIC has been shown to reduce metabolic activity and increase the production of reactive species, indicating a potential mechanism for its neurotoxicity. nih.govresearchgate.net Studies using ¹³C-labeled substrates in cell cultures, such as Chinese Hamster Ovary (CHO) cells or Saccharomyces cerevisiae, combined with mass spectrometry or NMR, allow for detailed metabolic flux analysis. researchgate.netnih.govmdpi.com For example, ¹³C-labeling patterns can reveal how KIC metabolism integrates with central carbon metabolism, including glycolysis and the TCA cycle. mdpi.comresearchgate.net In primary cultures of rat cerebral cortical astrocytes, incubation with [U-¹³C]glutamate and KIC revealed that KIC alters glutamate's fate, preventing its conversion to aspartate and affecting lactate production. nih.gov This highlights KIC's significant impact on astrocyte metabolism.

In Vivo Experimental Designs for Systemic Metabolic Studies

In vivo studies are critical for understanding how the metabolism of Sodium;4-methyl-2-oxo(1¹³C)pentanoate is integrated within a whole, living system, accounting for intercellular and inter-organ metabolic cross-talk.

Application in Animal Models for Metabolic and Neurological Investigations

The use of isotopically labeled 4-methyl-2-oxopentanoate, particularly in its hyperpolarized [1-¹³C]KIC form, has enabled significant advances in non-invasive metabolic imaging in animal models. nih.govnih.gov

Metabolic Investigations: In vivo magnetic resonance spectroscopy (MRS) studies in rodent tumor models have used hyperpolarized [1-¹³C]KIC to assess the activity of branched-chain aminotransferase (BCAT). nih.govresearchgate.net The conversion of [1-¹³C]KIC to [1-¹³C]leucine can be detected in real-time, providing a metabolic signature of tumors. nih.gov For example, murine lymphoma (EL4) tumors, which have high BCAT activity, show a significantly higher [1-¹³C]leucine signal compared to surrounding tissue, a contrast not seen in rat mammary adenocarcinoma (R3230AC) tumors with lower BCAT activity. nih.govresearchgate.net

Neurological Investigations: In normal rats, hyperpolarized [1-¹³C]KIC has been used to map cerebral BCAT activity. nih.gov Following injection, the substrate and its metabolic product, [1-¹³C]leucine, can be imaged throughout the brain. nih.gov These studies have revealed regional differences in metabolism, with significantly higher KIC metabolism observed in the hippocampus compared to the cortex or muscle tissue. nih.gov Such techniques hold promise for evaluating cerebral BCAT activity in the context of neurodegenerative diseases. nih.gov Other animal studies involving direct intracerebroventricular injection of KIC in rats have shown it can reduce the activity of mitochondrial respiratory chain complexes in the hippocampus, linking the compound to neurotoxicity seen in metabolic disorders like Maple Syrup Urine Disease. nih.gov

Use in Human Research Protocols for Understanding Physiological Adaptations

In humans, research has utilized isotopically labeled precursors of KIC to probe whole-body protein metabolism and physiological adaptations to different dietary conditions.

A key application involves the primed, continuous infusion of L-[1-¹³C]leucine to study the relationship between plasma leucine and its intracellularly formed keto acid, α-ketoisocaproate (KIC). nih.gov Because KIC is formed inside cells and released into the circulation, measuring the ¹³C enrichment in plasma KIC provides a non-invasive method to estimate intracellular leucine tracer enrichment, bypassing the need for tissue biopsies. nih.gov Studies in healthy male adults under varying dietary protein intakes (from deficient to generous) found that the ratio of plasma [1-¹³C]KIC to [1-¹³C]leucine enrichment remained remarkably constant at approximately 77%. nih.gov This stable relationship implies that for many dietary conditions, relative changes in leucine kinetics can be reliably calculated using the enrichment of either plasma leucine or the more accessible plasma KIC. nih.gov This methodology is crucial for understanding how the body adapts its protein and amino acid metabolism in response to nutritional changes. nih.gov

Data Tables

Table 1: In Vitro Metabolic Effects of α-Ketoisocaproate (KIC)

Experimental ModelKey FindingsReference
Primary Rat Astrocytes KIC inhibits the conversion of [U-¹³C]glutamate to aspartate. nih.gov
KIC alters the production of lactate from glutamate. nih.gov
BTBR Mouse Pancreatic Islets KIC causes a significant insulin secretory response. nih.gov
The insulin response is dependent on the formation of α-ketoglutarate. nih.gov
HT-22 Hippocampal Cells KIC reduces metabolic activity (MTT assay). nih.govresearchgate.net
KIC increases the production of reactive species. nih.govresearchgate.net

Table 2: In Vivo Research Findings with [1-¹³C]α-Ketoisocaproate (KIC)

Study TypeAnimal ModelTechniqueKey FindingsReference
Neurological Investigation Wistar RatHyperpolarized ¹³C MRSHigher KIC to leucine metabolism in the hippocampus vs. cortex. nih.gov
Demonstrates feasibility of imaging cerebral BCAT activity. nih.gov
Oncology Investigation Rodent Tumor ModelsHyperpolarized ¹³C MRS[1-¹³C]leucine signal correlates with BCAT activity in tumors. nih.govresearchgate.net
(EL4 and R3230AC)Differentiates tumor types based on metabolic signature. nih.gov
Human Physiology Healthy Adult MalesL-[1-¹³C]leucine InfusionPlasma [1-¹³C]KIC / [1-¹³C]leucine enrichment ratio is constant (~77%) across various dietary protein intakes. nih.gov
Plasma KIC enrichment can be used to estimate intracellular leucine enrichment. nih.gov

Role in Pathophysiological Conditions and Disease Mechanisms

Accumulation in Maple Syrup Urine Disease (MSUD) Pathophysiology

Maple Syrup Urine Disease is an autosomal recessive disorder caused by a severe deficiency in the activity of the branched-chain α-keto acid dehydrogenase (BCKAD) complex. wordpress.comnih.govmedscape.com This enzyme complex, located in the inner mitochondrial membrane, is responsible for the irreversible breakdown of the three BCAAs: leucine (B10760876), isoleucine, and valine. nih.govyoutube.comwikipedia.org A defect in any of the BCKAD subunits halts this metabolic pathway, leading to the systemic accumulation of BCAAs and their corresponding branched-chain α-keto acids (BCKAs) in blood, tissues, and urine. wordpress.comnih.govresearchgate.net

Among the accumulating metabolites, leucine and its corresponding keto acid, α-KIC, are considered the primary neurotoxic compounds responsible for the severe neurological symptoms seen in MSUD patients. wordpress.comresearchgate.netnih.govnih.gov The acute episodes of encephalopathy, seizures, and cerebral edema characteristic of the disease are often accompanied by dramatic increases in the levels of these two metabolites. wordpress.comresearchgate.net

Impact on Neurological Function and Brain Energy Metabolism

The neurotoxicity of α-KIC is multifaceted, profoundly impacting brain chemistry and energy homeostasis. nih.gov High concentrations of α-KIC, along with leucine, interfere with the transport of other large neutral amino acids (such as tryptophan, tyrosine, and methionine) across the blood-brain barrier. nih.gov This competitive inhibition limits the brain's supply of essential precursors for the synthesis of key neurotransmitters, including serotonin, dopamine, and norepinephrine, as well as for protein synthesis. nih.gov

Furthermore, α-KIC directly perturbs brain energy metabolism. nih.govresearchgate.net Studies have demonstrated that the accumulation of α-KIC leads to a depletion of crucial brain neurotransmitters like glutamate (B1630785) (a major excitatory neurotransmitter) and GABA (the primary inhibitory neurotransmitter). nih.gov Research using rat brain models has shown that α-KIC significantly alters energy metabolism by:

Reducing the production of ¹⁴CO₂ from acetate (B1210297), indicating a disruption in the tricarboxylic acid (TCA) cycle. nih.govresearchgate.net

Increasing the release of lactate (B86563), suggesting a shift towards anaerobic glycolysis due to impaired mitochondrial respiration. nih.govresearchgate.net

Altering the oxidation of glutamate, which can serve as an energy substrate in the brain. nih.gov

These disruptions in neurotransmitter balance and energy production contribute significantly to the progressive neurological damage observed in untreated or poorly managed MSUD. wordpress.comnih.gov

Specific Inhibition of Mitochondrial Respiratory Chain Complexes by Related Keto Acids

The neurotoxic effects of the accumulating BCKAs in MSUD are strongly linked to their ability to compromise mitochondrial function. Research has shown that α-KIC and other BCKAs directly inhibit the activity of the mitochondrial respiratory chain complexes, which are essential for generating ATP through oxidative phosphorylation. nih.govresearchgate.net

In vitro studies on rat brain mitochondria have identified specific targets of α-KIC. The compound has been shown to significantly inhibit the activity of complex I (NADH:ubiquinone oxidoreductase) and the combined activity of complex II-III (succinate-cytochrome c reductase). nih.govcaymanchem.com One study reported a 60% inhibition of complex I-III activity by the keto acids that accumulate in MSUD. nih.gov Beyond the respiratory chain itself, α-KIC also selectively inhibits α-ketoglutarate dehydrogenase, a critical enzyme of the TCA cycle that is structurally similar to the deficient BCKAD complex. nih.govnih.govelsevierpure.com This inhibition further cripples the cell's energy-generating capacity.

Table 1: Effect of α-Ketoisocaproate (α-KIC) on Mitochondrial Enzyme Activities
Enzyme/ComplexObserved EffectReference
Complex I-IIISignificant Inhibition nih.gov
Complex I (NADH Dehydrogenase)Decreased Activity nih.govcaymanchem.com
Complex II-IIIDecreased Activity caymanchem.com
α-Ketoglutarate DehydrogenaseSelective Inhibition nih.govnih.govelsevierpure.com
Complexes II, III, IVNot Significantly Affected nih.gov

Implications for Mitochondrial Function and Cellular Bioenergetics

The specific enzymatic inhibitions caused by α-KIC culminate in a broad dysfunction of mitochondrial bioenergetics. nih.govresearchgate.net The compound is recognized as a metabolic inhibitor and an uncoupler of oxidative phosphorylation. nih.govelsevierpure.com This uncoupling action means that the transport of electrons along the respiratory chain becomes disconnected from the production of ATP.

The key consequences for cellular bioenergetics include:

Reduced Mitochondrial Membrane Potential (ΔΨm): α-KIC causes a reduction in the electrochemical gradient across the inner mitochondrial membrane, which is the driving force for ATP synthesis. nih.govelsevierpure.com

Decreased ATP Synthesis: The combination of respiratory chain inhibition and uncoupling leads to a marked decrease in the cell's ability to produce ATP, the primary energy currency. nih.gov

Inhibition of Mitochondrial Pyruvate (B1213749) Carrier (MPC): Evidence suggests that BCKAs, including α-KIC, can inhibit the transport of pyruvate into the mitochondrial matrix. nih.govnih.gov This blockade prevents pyruvate, a key product of glycolysis, from entering the TCA cycle, further starving the cell of energy substrates.

Collectively, these effects create a state of energy failure within the cell, which is particularly damaging to the brain due to its high metabolic demand. This impairment of mitochondrial homeostasis is a central mechanism in the neuropathology of MSUD. nih.govelsevierpure.com

Modulation of Cellular Respiration and Oxidative Phosphorylation

α-KIC directly modulates the process of cellular respiration. In isolated mitochondria, it decreases state 3 respiration (the active, ADP-stimulated rate of oxygen consumption) and lowers the respiratory control ratio, a key indicator of the tightness of coupling between respiration and ATP synthesis. nih.govelsevierpure.com Concurrently, it has been observed to increase state 4 respiration (the resting rate in the absence of ADP), which is a classic sign of mitochondrial uncoupling. nih.govelsevierpure.com

The compound also reduces the mitochondrial pool of NAD(P)H, the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide, which is a primary donor of electrons to the respiratory chain. nih.govelsevierpure.com This reduction is a direct consequence of the inhibition of dehydrogenases like α-ketoglutarate dehydrogenase. By disrupting multiple steps—from substrate entry (pyruvate transport) to TCA cycle flux (α-ketoglutarate dehydrogenase) and the function of the respiratory chain itself—α-KIC effectively compromises the entire process of oxidative phosphorylation. nih.govnih.govnih.gov This leads to an inefficient and reduced capacity for cellular energy production.

Table 2: Summary of α-KIC Effects on Cellular Respiration and Bioenergetics
ParameterEffect of α-KICReference
State 3 Respiration (ADP-stimulated)Decreased nih.govelsevierpure.com
State 4 Respiration (Resting)Increased nih.govelsevierpure.com
Respiratory Control Ratio (RCR)Decreased nih.govelsevierpure.com
Mitochondrial Membrane Potential (ΔΨm)Reduced nih.govelsevierpure.com
ATP ProductionDecreased/Inhibited nih.govnih.gov
Mitochondrial NAD(P)H LevelsReduced nih.govelsevierpure.com

Advanced Research Applications and Potential Translational Insights

Utilization in Protein Metabolism and Turnover Studies

Sodium;4-methyl-2-oxo(113C)pentanoate, a derivative of the branched-chain keto acid α-ketoisocaproate (KIC), is instrumental in the study of protein metabolism. The carbon-13 label allows researchers to trace the metabolic fate of its precursor, the essential amino acid leucine (B10760876), providing a window into the complex dynamics of protein synthesis and breakdown.

Assessment of Leucine Pool Size and Fractional Protein Synthesis Rates

This labeled compound is a key tracer for determining the intracellular leucine pool and calculating fractional protein synthesis rates (FSR). Following its introduction into a biological system, the ¹³C-labeled KIC equilibrates with the unlabeled leucine pool. By measuring the isotopic enrichment of leucine in tissue proteins over time, researchers can quantify the rate at which new proteins are synthesized. This methodology has been pivotal in understanding how various stimuli, such as nutrition and exercise, influence muscle protein synthesis.

Studies have demonstrated that the ingestion of leucine-enriched protein supplements can effectively increase muscle protein synthesis rates in various populations, including older adults. nih.gov For instance, research on sarcopenic and healthy older men revealed that while basal muscle protein synthesis rates did not significantly differ, both groups experienced a significant increase in FSR after consuming a leucine-enriched whey protein supplement. nih.gov

Table 1: Effect of Leucine-Enriched Protein Supplement on Fractional Synthesis Rates (FSR) in Older Men

Group Basal FSR (%/h) Post-prandial FSR (%/h)
Sarcopenic 0.040 ± 0.005 0.055 ± 0.004
Healthy 0.032 ± 0.003 0.053 ± 0.004

Data from a study involving the ingestion of a leucine-enriched whey protein supplement. nih.gov

Investigations into Skeletal Muscle Protein Synthesis, Regeneration, and Proteolysis

The application of Sodium;4-methyl-2-oxo(113C)pentanoate extends to detailed investigations of skeletal muscle protein dynamics. Resistance exercise, for example, is known to stimulate muscle protein synthesis, a process that can be meticulously tracked using this isotopic tracer. nih.gov The subsequent incorporation of the labeled leucine into muscle proteins provides a direct measure of the anabolic response to exercise. nih.gov

Research has focused on the molecular mechanisms governing this process, including the role of the mTORC1 signaling pathway. nih.gov This pathway, when activated, enhances muscle protein synthesis by phosphorylating key downstream targets. nih.govnih.gov The use of tracers like Sodium;4-methyl-2-oxo(113C)pentanoate allows for the precise quantification of how different interventions, such as exercise and nutrient intake, modulate this pathway and ultimately affect muscle protein synthesis and remodeling. nih.govnih.gov

Mechanistic Probes in Enzyme Kinetics and Regulatory Studies

Sodium;4-methyl-2-oxo(113C)pentanoate also serves as a valuable probe in studying enzyme kinetics and metabolic regulation. The catabolism of this 2-oxo acid is initiated by the branched-chain α-keto acid dehydrogenase complex. Studies have shown that the metabolism of 4-methyl-2-oxopentanoate (B1228126) is coupled to mitochondrial oxidative phosphorylation and appears to be regulated at this initial dehydrogenase reaction. nih.gov By tracing the labeled carbon, researchers can elucidate the pathways of its breakdown and the factors that control the rate of these enzymatic reactions. nih.gov For instance, it has been demonstrated that 4-methyl-2-oxopentanoate is catabolized in pancreatic islets through a pathway identical to that in other tissues, involving its conversion to CO₂, water, acetoacetate, and L-leucine. nih.gov

Precursor in Investigational Approaches for Complex Biomolecule Synthesis

In the realm of synthetic biology and metabolic engineering, labeled compounds like Sodium;4-methyl-2-oxo(113C)pentanoate can act as precursors in the investigational synthesis of more complex biomolecules. Its labeled carbon can be tracked as it is incorporated into various metabolic intermediates and final products. For example, studies have shown its incorporation into islet protein and lipid, albeit to a lesser extent than its conversion to smaller molecules. nih.gov This allows for the mapping of metabolic fluxes and the identification of pathways that can be targeted for the enhanced production of specific biomolecules.

Applications in Investigating Physiological Adaptations to Strenuous Activity (Academic Research)

The physiological stress of strenuous activity induces a cascade of metabolic adaptations, many of which can be investigated using Sodium;4-methyl-2-oxo(113C)pentanoate.

Influence on Muscle Work Capacity and Fatigue in Research Models

In academic research models, understanding the mechanisms of muscle fatigue is crucial. nih.gov While direct studies using Sodium;4-methyl-2-oxo(113C)pentanoate to measure fatigue are not prominent, its role in tracing leucine metabolism is highly relevant. Leucine and its metabolites are known to influence muscle protein synthesis and potentially mitigate muscle damage and fatigue. nih.gov Research has explored how interventions that modulate anabolic processes, which can be tracked by this tracer, may attenuate fatigue during periods of intense physical stress. nih.gov For example, studies have investigated how anabolic agents can reduce the catabolic response to volume-overload stress, thereby potentially delaying the onset of fatigue. nih.gov

Table 2: Chemical Compound Information

Compound Name Synonyms
Sodium;4-methyl-2-oxo(113C)pentanoate N/A
α-Ketoisocaproic acid sodium salt 4-Methyl-2-oxopentanoic acid sodium salt, 4-Methyl-2-oxovaleric acid sodium salt, Ketoleucine sodium salt sigmaaldrich.com
Leucine N/A
Acetoacetate N/A
Carbon Dioxide CO₂
Water H₂O
Nandrolone decanoate N/A
Pyruvate (B1213749) N/A
2-cyano-3-hydroxy-cinnamate N/A

Exploration of Synergistic Effects with other Compounds in Performance Research

The investigation into the ergogenic potential of 4-methyl-2-oxopentanoate, the unlabelled analogue of Sodium;4-methyl-2-oxo(113C)pentanoate, has extended to its use in combination with other compounds to explore potential synergistic effects on athletic performance. Research indicates that while the compound, also known as α-ketoisocaproic acid (α-KIC), may have limited impact on performance when taken in isolation, its efficacy appears to be enhanced when co-administered with other substances. wikipedia.orgrupahealth.com

A notable example is the formulation combining Glycine, L-arginine, and α-ketoisocaproic acid. Studies on this combination, sometimes referred to as GAKIC, have been conducted to assess its impact on muscle performance and recovery from exhaustive exercise. google.commsstate.edu Research has suggested that this formulation can increase the ability to sustain muscle force during intense anaerobic exercise. google.com For instance, a study involving trained male and female participants performing lower body resistance exercises found a significant increase in total lifting volume with the supplement compared to a placebo. msstate.edu

Another area of investigation involves the combined effects of α-KIC and beta-hydroxy beta-methylbutyrate (HMB), a metabolite of leucine. wikipedia.org Studies have reported that this combination may lead to delayed onset of muscle soreness and increased muscle girth, suggesting a synergistic role in recovery and muscle adaptation to strenuous exercise. wikipedia.org It has been observed that α-KIC may help reduce skeletal muscle damage following eccentric resistance exercises, particularly in individuals unaccustomed to such activities. wikipedia.orgrupahealth.com

The rationale for these synergistic effects lies in the distinct but complementary metabolic roles of the combined compounds. For example, α-KIC is a key player in leucine metabolism and can influence protein synthesis, while L-arginine is a precursor for nitric oxide, which plays a role in blood flow and nutrient delivery to muscles. google.comnih.gov Glycine, in turn, is involved in various metabolic pathways. The use of isotopically labeled Sodium;4-methyl-2-oxo(113C)pentanoate in future studies could provide a more detailed understanding of the precise metabolic fate of the keto acid within these synergistic formulations and how it contributes to the observed performance enhancements.

Interactive Data Table: Research Findings on Synergistic Effects of α-Ketoisocaproic Acid

Compound CombinationObserved EffectStudy PopulationResearch Focus
Glycine + L-arginine + α-KICIncreased total lifting volume msstate.eduTrained men and womenResistance exercise performance
Glycine + L-arginine + α-KICEnhanced ability to sustain muscle force google.comHumans and animalsAnaerobic muscle exercise
α-KIC + HMBDelayed onset of muscle soreness, increased muscle girth wikipedia.orgHumansRecovery from strenuous physical activity
α-KICReduced skeletal muscle damage wikipedia.orgrupahealth.comUntrained individualsEccentrically biased resistance exercise

Future Directions in Metabolomics and Isotopic Tracing Research

The field of metabolomics, significantly enhanced by stable isotope labeling, is poised for continued advancement, with direct implications for research involving Sodium;4-methyl-2-oxo(113C)pentanoate. The use of 13C-labeled compounds has become a powerful tool for metabolic flux analysis (13C-MFA), a technique that quantifies intracellular metabolic fluxes in living cells. nih.gov Future research will likely see a broader application of 13C-MFA to understand the complex metabolic networks in which 4-methyl-2-oxopentanoate participates. nih.govnih.gov

A key future direction is the refinement of in vivo isotopic tracing studies. While achieving high levels of isotopic enrichment in cell cultures is relatively straightforward, doing so in whole organisms presents greater challenges. f1000research.com Future research will likely focus on optimizing labeling strategies in vivo, such as exploring different administration routes and dietary controls to maximize the incorporation of the 13C label from Sodium;4-methyl-2-oxo(113C)pentanoate into downstream metabolites. f1000research.com This will enable a more accurate depiction of its metabolic fate and contribution to various pathways under different physiological conditions, such as during exercise. humankinetics.com

The integration of isotopic labeling data with other "omics" technologies, such as proteomics and genomics, represents another significant frontier. f1000research.com This systems biology approach will allow for a more holistic understanding of how changes in the metabolism of Sodium;4-methyl-2-oxo(113C)pentanoate are regulated and how they, in turn, influence protein expression and gene regulation. For instance, coupling 13C tracing with proteome dynamics could reveal how the metabolism of this compound specifically influences the synthesis rates of different muscle proteins. nih.gov

Furthermore, advancements in analytical instrumentation and computational tools will continue to expand the scope and precision of isotopic tracing studies. nih.govfrontiersin.org The development of more sensitive mass spectrometry and NMR techniques will allow for the detection and quantification of labeled metabolites at lower concentrations, providing a more detailed picture of metabolic pathways. frontiersin.org Additionally, more sophisticated software for data analysis will facilitate the interpretation of complex labeling patterns, making these powerful techniques more accessible to a wider range of researchers. nih.gov The application of dual-tracer techniques, where two different stable isotopes are used simultaneously, could also provide more nuanced insights into metabolic processes, such as protein digestibility and absorption in the context of sports nutrition. nih.gov

The growing market for stable isotope-labeled compounds, driven by increasing research in biotechnology and medicine, is expected to make compounds like Sodium;4-methyl-2-oxo(113C)pentanoate more accessible for a broader range of research applications. techsciresearch.com This will likely spur further investigation into its metabolic roles in health and disease, from understanding inborn errors of metabolism to optimizing nutrition for athletic performance.

Interactive Data Table: Future Trends in Isotopic Tracing and Metabolomics

Future DirectionKey AdvancementPotential Application for Sodium;4-methyl-2-oxo(113C)pentanoate
In Vivo Labeling OptimizationEnhanced delivery and dietary control f1000research.comMore accurate tracking of the compound's metabolic fate during exercise and recovery.
Multi-Omics IntegrationCombining metabolomics with proteomics and genomics f1000research.comUnderstanding the link between the compound's metabolism and muscle protein synthesis regulation.
Analytical TechnologyIncreased sensitivity of MS and NMR frontiersin.orgDetailed mapping of minor metabolic pathways involving the compound.
Computational ToolsAdvanced software for flux analysis nih.govSimplified and more accurate modeling of its metabolic network.
Dual-Tracer TechniquesSimultaneous use of multiple isotopes nih.govAssessing its impact on the digestion and absorption of specific dietary proteins.

Q & A

Q. What is the standard synthetic route for preparing Sodium 4-methyl-2-oxo(1-13C)pentanoate from its parent acid?

The sodium salt is synthesized via neutralization of 4-methyl-2-oxopentanoic acid with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). The reaction follows: RCOOH+NaOHRCOONa++H2O\text{RCOOH} + \text{NaOH} \rightarrow \text{RCOO}^-\text{Na}^+ + \text{H}_2\text{O} Isotopic labeling (1-13C) is introduced during precursor synthesis, typically using ¹³C-enriched substrates (e.g., propionate or acetate) in microbial or chemical synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound’s purity and isotopic integrity?

  • Gas Chromatography-Mass Spectrometry (GC-MS): Validates molecular weight and isotopic enrichment (e.g., distinguishing ¹³C peaks) .
  • Nuclear Magnetic Resonance (NMR): Confirms structural integrity and ¹³C labeling position via ¹³C-NMR splitting patterns .
  • Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., ketone C=O stretch at \sim1700 cm⁻¹) .

Advanced Research Questions

Q. How can ¹³C-labeled Sodium 4-methyl-2-oxopentanoate be used to trace branched-chain amino acid (BCAA) degradation pathways in mammalian systems?

  • Experimental Design:
    • Administer the compound to cell cultures or animal models (e.g., rat liver homogenates) to track its conversion into downstream metabolites (e.g., acetyl-CoA, succinyl-CoA) .
    • Use GC-MS or LC-MS to analyze ¹³C incorporation into TCA cycle intermediates, enabling quantification of metabolic flux .
  • Key Considerations:
    • Optimize dosing to avoid isotopic dilution.
    • Control for background ¹³C in biological matrices.

Q. How do contradictory data arise when comparing enzyme kinetics using ¹³C vs. ¹⁴C isotopic labels, and how can they be resolved?

  • Contradiction Sources:
    • Detection Sensitivity: ¹⁴C (radioactive) is more sensitive for low-abundance metabolites, while ¹³C (stable) requires higher concentrations for NMR/GC-MS detection .
    • Metabolic Compartmentalization: ¹³C may label specific subcellular pools (e.g., mitochondrial vs. cytosolic), whereas ¹⁴C integrates total cellular uptake .
  • Resolution Strategy:
    • Cross-validate using dual-isotope (¹³C/¹⁴C) tracing.
    • Pair enzymatic assays with transcriptomic data to confirm pathway activity .

Q. What methodological precautions are necessary when studying this compound’s role in epigenetic-metabolic crosstalk (e.g., in T-cell immunology)?

  • Approach:
    • Treat CAR-T cells with ¹³C-labeled sodium 4-methyl-2-oxopentanoate during manufacturing.
    • Track ¹³C incorporation into citrate and histone acetylation markers via ATP-citrate lyase (ACLY) inhibition assays .
  • Critical Steps:
    • Maintain sterile conditions to avoid microbial contamination of isotopic labels.
    • Use isotopically matched controls (e.g., unlabeled compound) to baseline metabolic noise.

Data Contradiction Analysis

Q. How to interpret conflicting results in enzyme activity assays using 4-methyl-2-oxopentanoate derivatives across species?

  • Case Study: Rat liver homogenates show perinatal surge in branched-chain 2-oxo acid dehydrogenase activity , but human cell lines may lack this trend.
  • Resolution:
    • Validate species-specific enzyme isoforms via Western blot or CRISPR knockouts.
    • Adjust substrate concentrations to account for interspecies Km differences.

Key Research Findings Table

ApplicationMethodKey InsightReference
BCAA degradationGC-MS with ¹³C-labeled substratePerinatal rats show 2.5x higher enzyme activity vs. adults
Immunometabolism¹³C-pentanoate tracing in CAR-T cellsDual acetyl-CoA/succinyl-CoA entry points in TCA cycle
Isotopic purityNMR¹³C enrichment ≥95% critical for accurate flux analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2-oxopentanoic acid-13C sodium
Reactant of Route 2
4-Methyl-2-oxopentanoic acid-13C sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.